1,2-Bis(benzyloxy)-4-nitrobenzene
Overview
Description
1,2-Bis(benzyloxy)-4-nitrobenzene is an organic compound characterized by the presence of two benzyloxy groups and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(benzyloxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,2-bis(benzyloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the benzyloxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(benzyloxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin with hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Reduction: 1,2-Bis(benzyloxy)-4-aminobenzene.
Substitution: Compounds where the benzyloxy groups are replaced by other functional groups.
Scientific Research Applications
1,2-Bis(benzyloxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,2-Bis(benzyloxy)-4-nitrobenzene exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy groups can also influence the compound’s interaction with biological targets, affecting its overall activity.
Comparison with Similar Compounds
1,2-Bis(benzyloxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2-Bis(benzyloxy)-4-bromobenzene: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
1,2-Bis(benzyloxy)-4-aminobenzene: The amino group provides different chemical and biological properties compared to the nitro group.
Uniqueness: 1,2-Bis(benzyloxy)-4-nitrobenzene is unique due to the presence of both benzyloxy and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of various scientific research avenues.
Properties
IUPAC Name |
4-nitro-1,2-bis(phenylmethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVOPCBFNUSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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